

An In-depth Technical Guide to Isobutyl Valerate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Isobutyl valerate
Cat. No.:	B076362

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl valerate, also known as isobutyl pentanoate, is a fatty acid ester recognized for its characteristic fruity aroma.^[1] This document provides a comprehensive technical overview of the chemical and physical properties of **isobutyl valerate**, its molecular structure, and a detailed experimental protocol for its synthesis via Fischer esterification. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a thorough understanding of this compound.

Chemical and Physical Properties

Isobutyl valerate is a colorless liquid.^[2] It is almost insoluble in water but soluble in propylene glycol and miscible with alcohol and oils.^[3] The key physicochemical properties of **isobutyl valerate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ O ₂	[4] [5] [6]
Molecular Weight	158.24 g/mol	[5]
Boiling Point	169 °C to 179.00 °C at 760 mmHg	[3] [7]
Melting Point	-92.8 °C (estimate)	[1]
Density	0.86 to 0.874 g/cm ³	[3] [4]
Flash Point	55.56 °C to 63 °C	[1] [7]
Vapor Pressure	1.09 mmHg at 25°C	[4] [7]
Refractive Index	~1.416	[4]
LogP	2.37580 to 3.177 (estimate)	[1] [4]
Solubility in Water	117.8 mg/L at 25 °C (estimate)	[7]

Chemical Structure and Identifiers

The chemical structure of **isobutyl valerate** consists of an isobutyl group attached to the oxygen atom of a pentanoate (valerate) group.

Identifier	Value	Source
IUPAC Name	2-methylpropyl pentanoate	[5]
SMILES	CCCCC(=O)OCC(C)C	[6]
InChI	InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3	[6]
InChIKey	ADNADZOSMJDVIS-UHFFFAOYSA-N	[4]
CAS Number	10588-10-0	[5]

```
graph Isobutyl_Valerate_Structure {
  layout=neato;
  node [shape=circle, style=filled, fontname="Arial", fontsize=12];
```

```
edge [fontname="Arial", fontsize=10];

// Atom nodes
C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"];
C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"];
C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"];
C4 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"];
C5 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="0,0!"];
O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0.7,-0.7!"];
O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-0.7,-0.7!"];
C6 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="1.4,0!"];
C7 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="2.1,0.7!"];
C8 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="2.8,0!"];
C9 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="3.5,0.7!"];

// Hydrogen nodes (implicit for clarity, but can be added if needed)
// Edges
C5 -- O1 [len=1.2];
C5 -- O2 [style=double, len=1.2];
O1 -- C6 [len=1.2];
C6 -- C7 [len=1.2];
C7 -- C8 [len=1.2];
C7 -- C9 [len=1.2];

// Positioning nodes for a clearer layout - manual adjustment
C1 [pos="-3.5,0!"];
C2 [pos="-2.8,0.7!"];
C3 [pos="-2.1,0!"];
C4 [pos="-1.4,0.7!"];
C5 [pos="-0.7,0!"];
O2 [pos="-0.7,-0.8!"];
O1 [pos="0,0.7!"];
C6 [pos="0.7,0!"];
C7 [pos="1.4,0.7!"];
```

```
C8 [pos="2.1,0!"];
C9 [pos="1.4,1.4!"];

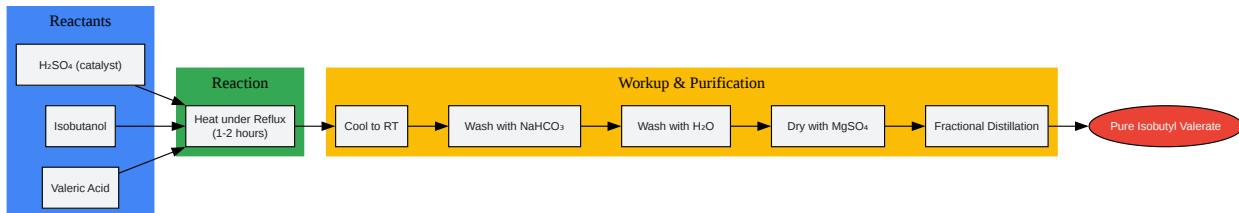
// Re-drawing edges with new positions
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- O2 [style=double];
C5 -- O1;
O1 -- C6;
C6 -- C7;
C7 -- C8;
C7 -- C9;
}
```

Caption: Chemical structure of **isobutyl valerate**.

Experimental Protocols

Synthesis of Isobutyl Valerate via Fischer Esterification

The synthesis of **isobutyl valerate** can be achieved through the Fischer esterification of isobutanol with valeric acid, using a strong acid catalyst such as sulfuric acid. The following protocol is adapted from a similar procedure for the synthesis of isobutyl acetate.


Materials and Equipment:

- Valeric acid
- Isobutanol
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask

- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Distillation apparatus
- Magnetic stirrer and stir bar
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, combine one molar equivalent of valeric acid with an excess (1.5 to 2 molar equivalents) of isobutanol.
- Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the total volume of the reactants).
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue heating under reflux for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted valeric acid. Carbon dioxide gas will evolve, so vent the funnel frequently.
- Workup - Aqueous Wash: Wash the organic layer with water to remove any remaining salts and water-soluble impurities.
- Drying: Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
- Purification: Decant or filter the dried liquid to remove the drying agent. Purify the crude **isobutyl valerate** by fractional distillation to obtain the final product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **isobutyl valerate**.

Signaling Pathways

There is no significant evidence in the current scientific literature to suggest that **isobutyl valerate** is directly involved in specific cellular signaling pathways. Its primary applications are in the food and fragrance industries as a flavoring and aromatic agent.

Safety Information

Isobutyl valerate is a flammable liquid and vapor.^[5] Appropriate safety precautions, including working in a well-ventilated area and avoiding sources of ignition, should be taken when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isobutyl valerate | C9H18O2 | CID 66356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutyl isovalerate | Organic reagent | TargetMol [targetmol.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. uakron.edu [uakron.edu]
- 5. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 6. BUTYL VALERATE synthesis - chemicalbook [chemicalbook.com]
- 7. (560ap) Esterification of Isobutyl Alcohol and Acetic Acid - Kinetic Study | AIChE [proceedings.aiche.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isobutyl Valerate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076362#isobutyl-valerate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com